6-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A pyridine-3-carbonitrile core, which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding and electron-withdrawing properties.
- A sulfonamide linkage to a 3,5-dimethyl-1-isopropyl pyrazole group, which may enhance solubility and modulate steric effects.
While direct studies on this compound are absent in the provided evidence, analogs in the pyrazole-pyridine carbonitrile family (e.g., pyrano[2,3-c]pyrazoles, pyrrolo[2,3-b]pyridines) are well-documented in drug discovery contexts, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
6-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2S/c1-13(2)26-15(4)20(14(3)23-26)29(27,28)25-8-7-17-11-24(12-18(17)25)19-6-5-16(9-21)10-22-19/h5-6,10,13,17-18H,7-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUATFGLVDSWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that are known for their biological significance:
- Pyrazole moiety : Known for anti-inflammatory and anticancer properties.
- Sulfonyl group : Often enhances solubility and bioavailability.
- Pyridine ring : Commonly associated with various pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyridine derivatives exhibit significant anticancer properties. For instance, a related pyrazole compound demonstrated cytotoxic effects against several cancer cell lines, including leukemia and melanoma, with IC50 values indicating potent activity (less than 10 µM) .
Antifungal Activity
Compounds similar to the target molecule have shown antifungal activity against pathogenic fungi such as Fusarium and Candida species. The presence of electron-donating groups on the aryl ring was found to enhance antifungal efficacy significantly .
Antimicrobial Properties
In vitro studies have demonstrated that derivatives of the compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key mechanism of action .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Inhibition observed | |
| Candida albicans | Inhibition observed |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : It could trigger apoptotic pathways in malignant cells.
- Antioxidant Activity : The presence of specific functional groups may contribute to radical scavenging abilities, thereby reducing oxidative stress in cells.
Case Studies
A notable case study involved the synthesis and testing of related pyrazole compounds where modifications in the chemical structure led to variations in biological activity. The study highlighted how substituents on the pyrazole ring influenced both anticancer and antimicrobial properties significantly .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds similar to this one. The presence of the pyrazole and pyridine moieties is believed to enhance the compound's ability to inhibit tumor growth. For instance, derivatives of pyrazole have shown promising results in targeting specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The sulfonamide moiety in this compound may enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Neurological Applications
There is growing interest in the neuroprotective effects of pyrazole derivatives. Studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Photovoltaic Materials
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy can be harnessed in the development of more efficient solar cells .
Polymer Chemistry
In polymer science, the incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its multifunctional nature allows it to act as both a plasticizer and a stabilizer, improving the performance of various polymeric materials .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole-based compounds similar to our target compound. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range, suggesting that modifications to the structure could lead to more potent anticancer agents .
Case Study 2: Antimicrobial Efficacy
In an investigation published in Antibiotics, researchers evaluated a series of sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, supporting further exploration into their clinical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule:
Key Comparative Insights
Synthetic Complexity: The target compound’s bicyclic amine and sulfonamide groups likely require multi-step synthesis, contrasting with simpler pyrano[2,3-c]pyrazoles synthesized via one-pot reactions (e.g., 80% yield for compound 3s ). Pyrazole sulfonylation, as seen in the target molecule, is less common in the cited analogs, suggesting unique reactivity or purification challenges.
Physicochemical Properties: The sulfonamide group in the target compound may improve aqueous solubility compared to non-sulfonylated analogs like 3s (m.p. 170–171°C ), though this could reduce membrane permeability.
Biological Relevance: Pyrano[2,3-c]pyrazole derivatives (e.g., 3s) exhibit antimicrobial activity, attributed to electron-withdrawing groups (e.g., CN, Cl) enhancing target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
